molecular formula C21H28O3S B14600040 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- CAS No. 60285-80-5

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-

Cat. No.: B14600040
CAS No.: 60285-80-5
M. Wt: 360.5 g/mol
InChI Key: RXIRAFBKJQJKPI-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of phenol, tert-butyl groups, and a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- typically involves multiple steps, including the introduction of tert-butyl groups and the phenylsulfonylmethyl group to the phenol core. Common synthetic routes may include Friedel-Crafts alkylation for the introduction of tert-butyl groups and sulfonylation reactions for the addition of the phenylsulfonylmethyl group. Reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonyl group can interact with nucleophiles. These interactions can modulate biological pathways and chemical reactions, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Similar structure but with a methyl group instead of the phenylsulfonylmethyl group.

    Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of the phenylsulfonylmethyl group.

Uniqueness

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

60285-80-5

Molecular Formula

C21H28O3S

Molecular Weight

360.5 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)-2,6-ditert-butylphenol

InChI

InChI=1S/C21H28O3S/c1-20(2,3)17-12-15(13-18(19(17)22)21(4,5)6)14-25(23,24)16-10-8-7-9-11-16/h7-13,22H,14H2,1-6H3

InChI Key

RXIRAFBKJQJKPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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